(4S,5R,6R,7R,8R)-5-Acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid
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Overview
Description
(4S,5R,6R,7R,8R)-5-Acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple functional groups, including acetamido, amino, and tetrahydroxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R,6R,7R,8R)-5-Acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid typically involves multi-step organic reactions. One common approach is the use of protected intermediates to ensure selective reactions at specific functional groups. The process may include steps such as:
Protection of Hydroxyl Groups: Using protecting groups like silyl ethers to prevent unwanted reactions at hydroxyl sites.
Formation of Amide Bond: Coupling reactions to introduce the acetamido group.
Deprotection: Removal of protecting groups to reveal the hydroxyl functionalities.
Final Amination: Introduction of the amino group through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4S,5R,6R,7R,8R)-5-Acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
(4S,5R,6R,7R,8R)-5-Acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S,5R,6R,7R,8R)-5-Acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in biochemical pathways and cellular processes, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(4S,5R,6R,7R,8R)-5-Acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid: shares similarities with other amino sugar derivatives and polyhydroxy compounds.
Uniqueness
- The presence of multiple functional groups in this compound makes it unique compared to simpler analogs. This complexity allows for a broader range of chemical reactivity and potential applications.
Properties
Molecular Formula |
C11H20N2O8 |
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Molecular Weight |
308.29 g/mol |
IUPAC Name |
5-acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C11H20N2O8/c1-4(14)13-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-12/h5,7-10,15,17-19H,2-3,12H2,1H3,(H,13,14)(H,20,21) |
InChI Key |
YOUCQAACRFVTEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CN)O)O)O |
Origin of Product |
United States |
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